molecular formula C17H15N3O2 B2972907 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide CAS No. 865287-57-6

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

Cat. No. B2972907
CAS RN: 865287-57-6
M. Wt: 293.326
InChI Key: AOWSZIWYIZCCKA-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be obtained by a number of cyclization methods. The most popular procedures include the cyclodehydration reaction of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives . In one study, new derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .


Molecular Structure Analysis

In a related compound, 5-Phenyl-1,3,4-oxadiazol-2-amine, the C-O [1.369 (2) and 1.364 (3) Å] and C=N [1.285 (3) and 1.289 (3) Å] bond lengths in the oxadiazole ring are each almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring [r.m.s. deviation 0.002 Å] by 13.42 (18)° .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mechanism of Action

The exact mechanism of action of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in activated immune cells, thereby reducing inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its diverse biological activities, which make it a promising candidate for drug discovery and development. This compound is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neurodegenerative disorders. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves the reaction of 5-phenyl-1,3,4-oxadiazol-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15(12-11-13-7-3-1-4-8-13)18-17-20-19-16(22-17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWSZIWYIZCCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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